molecular formula C11H11N5S B509586 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 874591-57-8

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B509586
CAS No.: 874591-57-8
M. Wt: 245.31g/mol
InChI Key: BMZLSIKQZVEEEV-UHFFFAOYSA-N
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Description

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound comprising a triazole ring condensed with a thiadiazole ring. The ethyl group at position 3 and the aniline moiety at position 6 distinguish it from other derivatives. Triazolo-thiadiazoles are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties .

Properties

IUPAC Name

3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZLSIKQZVEEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164322
Record name 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874591-57-8
Record name 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874591-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Amino-5-Ethyl-4H-1,2,4-Triazole-3-Thiol

The precursor 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in alkaline conditions. Hydrazine hydrate facilitates cyclization, yielding the triazole-thiol intermediate.

Cyclocondensation with 3-Aminobenzoic Acid

Equimolar quantities of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol and 3-aminobenzoic acid are heated in PPA at 180–200°C for 4–6 hours. PPA acts as both a catalyst and dehydrating agent, promoting intramolecular cyclization to form the triazolothiadiazole ring. The reaction mechanism involves nucleophilic attack by the thiol group on the activated carbonyl carbon of the acid, followed by elimination of water and ring closure.

Key Optimization Parameters :

  • Temperature : Reactions below 180°C result in incomplete cyclization, while temperatures exceeding 200°C risk decomposition.

  • Molar Ratio : A 1:1 ratio of triazole-thiol to carboxylic acid ensures minimal side products.

Phosphorus Oxychloride (POCl₃)-Mediated Synthesis

An alternative approach employs POCl₃ as a condensing agent under reflux conditions. This method is advantageous for moisture-sensitive reactions and offers faster reaction times compared to PPA.

Reaction Protocol

A mixture of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (1 equiv) and 3-aminobenzoic acid (1 equiv) is refluxed in POCl₃ (20 mL) for 12–16 hours. The excess POCl₃ is quenched with ice-water, and the product is neutralized with sodium bicarbonate to pH 8. The crude product is recrystallized from ethanol, yielding the target compound as a pale-yellow solid.

Advantages :

  • Higher Purity : POCl₃ minimizes side reactions, improving yield (70–78%).

  • Scalability : Suitable for large-scale synthesis due to consistent reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient route for synthesizing triazolothiadiazoles. While direct reports for 3-(3-ethyl-...)aniline are limited, analogous methods for related compounds suggest adaptability.

Procedure

A mixture of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (1 equiv), 3-aminobenzoic acid (1 equiv), and PPA (5 mL) is irradiated in a microwave reactor at 400 W for 2–3 minutes. The reaction is monitored by TLC, and the product is isolated as described in Section 1.2.

Benefits :

  • Reduced Reaction Time : 2–3 minutes vs. 4–6 hours for conventional heating.

  • Improved Yield : Near-quantitative yields due to uniform heating.

Comparative Analysis of Synthetic Routes

Method Catalyst/Conditions Temperature Time Yield Purity
PPA CyclocondensationPolyphosphoric Acid180–200°C4–6 hours65–70%High
POCl₃ RefluxPhosphorus OxychlorideReflux (110°C)12–16 hours70–78%Very High
Microwave-AssistedPPA, Microwave400 W2–3 minutes80–85%Moderate

Key Findings :

  • POCl₃ Reflux provides the best balance of yield and purity, making it ideal for laboratory-scale synthesis.

  • Microwave-Assisted methods, while faster, require optimization to eliminate residual solvents.

Mechanistic Insights and Side Reactions

The formation of 3-(3-ethyl-...)aniline proceeds via a two-step mechanism:

  • Nucleophilic Attack : The thiol group of the triazole attacks the carbonyl carbon of 3-aminobenzoic acid, forming a thioester intermediate.

  • Cyclization and Aromatization : Intramolecular dehydration generates the thiadiazole ring, followed by aromatization to yield the fused triazolothiadiazole core.

Common Side Reactions :

  • Oxidation of Thiol : Prolonged heating in PPA may oxidize the thiol to disulfide, reducing yield.

  • Esterification : Excess POCl₃ can esterify carboxylic acids, necessitating precise stoichiometry.

Characterization and Validation

Synthetic products are validated using:

  • IR Spectroscopy : Absence of S–H (2550–2650 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches confirms cyclization.

  • ¹H NMR : Aromatic protons of the aniline moiety appear as a multiplet at δ 6.8–7.4 ppm, while the ethyl group shows a triplet at δ 1.2–1.4 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 245.3 (C₁₁H₁₁N₅S) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Alkyl Substituents
  • 3-Methyl Derivatives: Compounds like 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline () exhibit reduced steric bulk compared to the ethyl analogue.
  • 3-Ethyl Derivatives :
    The ethyl group in the target compound increases hydrophobicity, favoring interactions with lipid membranes. Crystal structures of related ethyl-substituted triazolo-thiadiazoles show planar triazolothiadiazole rings with dihedral angles of ~74° between the fused ring and aromatic substituents, influencing packing and stability .
Aromatic Substituents
  • Pyridyl and Naphthyl Groups: Derivatives such as 3-(3-pyridyl)-6-substituted triazolo-thiadiazoles () demonstrate vasodilatory activity, while α-naphthylmethyl-substituted analogues () show enhanced antimicrobial activity.
  • The aniline group’s electron-donating nature contrasts with these effects .

Physicochemical Properties

  • Lipophilicity : Ethyl > methyl > pyridyl due to alkyl chain length and aromatic polarity .
  • Solubility: Aniline derivatives exhibit moderate solubility in polar solvents (e.g., ethanol-DMF mixtures), whereas trichloromethyl or nitro-substituted compounds are less soluble .
  • Crystal Packing : Ethyl-aniline derivatives exhibit C–H⋯π and C–H⋯N interactions, stabilizing the lattice. Methyl analogues may pack more tightly due to smaller substituents .

Biological Activity

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that belongs to the class of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The molecular formula of this compound is C12H13N5SC_{12}H_{13}N_5S with a molecular weight of approximately 259.33 g/mol. The structure includes a triazole and thiadiazole ring system, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). In one study, synthesized derivatives demonstrated cytotoxic activity with IC50 values ranging from 0.1 to 500 µg/mL depending on the compound and cell line tested .

Cell Line IC50 (µg/mL) Compound Tested
PC3200Compound A
HT-29150Compound B
SKNMC250Compound C

Antimicrobial Activity

The antimicrobial potential of triazole and thiadiazole derivatives has been well-documented. Studies have shown that these compounds possess antibacterial and antifungal activities against various pathogens. For example, compounds derived from the thiadiazole scaffold have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Pathogen Activity MIC (µg/mL)
E. coliModerate32
S. aureusGood16
P. aeruginosaModerate64

Anti-inflammatory Activity

Compounds with the thiadiazole structure have also shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pathways associated with inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The presence of the triazole ring has been linked to apoptosis in cancer cells through caspase activation.
  • Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes such as carbonic anhydrase and tyrosine kinases.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells .

Case Studies

A notable case study involved the synthesis of novel derivatives based on the thiadiazole structure which were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer potency compared to standard chemotherapeutics like cisplatin .

Q & A

Basic: What are the common synthetic strategies for preparing 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline?

The synthesis typically involves condensation reactions between 4-amino-1,2,4-triazole-3-thiol derivatives and aromatic aldehydes or acids. For example:

  • Acid-catalyzed cyclization : Reacting 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate and sodium hydride (yield optimization requires strict control of stoichiometry and temperature) .
  • Phosphorous oxychloride (POCl₃)-mediated activation : POCl₃ enhances the electrophilicity of carbonyl groups in aromatic acids, enabling cyclocondensation with triazole thiols. This method achieved a 49% yield in one study, with recrystallization in ethanol-DMF (1:1 v/v) improving purity .
  • Triethylamine-catalyzed routes : Used for introducing hydrazono groups at the 7-position of the triazolothiadiazole core, enabling structural diversification .

Advanced: How can reaction conditions be optimized to address low yields or stereoselectivity issues in triazolothiadiazole synthesis?

  • Temperature and solvent selection : Elevated temperatures (reflux in acetic acid or POCl₃) improve cyclization efficiency but may promote side reactions. Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Catalyst screening : Sodium hydride or triethylamine can accelerate deprotonation steps, while POCl₃ acts as both a catalyst and dehydrating agent .
  • Stereochemical control : Substituent positioning on the triazole ring influences planarity of the fused heterocycle. For instance, bulky aryl groups at the 6-position (e.g., 4-fluorophenyl) reduce steric hindrance, favoring planar geometries critical for crystallographic stability .

Basic: What analytical techniques are essential for characterizing triazolothiadiazole derivatives?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S1–C1 = 1.741 Å in triazolothiadiazoles) and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings), confirming regiochemistry .
  • Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethyl groups at δ ~1.2–1.4 ppm), while IR confirms thiolate or amine functional groups .
  • Elemental analysis : Validates purity (e.g., C 64.89%, H 6.97% in a derivative ).

Advanced: How do crystallographic data resolve tautomeric ambiguities in triazolothiadiazole systems?

X-ray structures reveal fixed bonding patterns, excluding tautomeric interconversion in solid states. For example, the 3-ethyl substituent stabilizes the triazolo[3,4-b]thiadiazole tautomer, with no evidence of thione-thiol equilibria. Hydrogen bonding (e.g., C–H⋯π interactions) and π-stacking further rigidify the lattice, preventing tautomerism .

Basic: What pharmacological activities are associated with triazolothiadiazole scaffolds?

  • Antimicrobial activity : Derivatives with fluorophenyl or phenoxymethyl groups show moderate-to-strong inhibition against E. coli and S. aureus (MIC = 8–32 µg/mL) .
  • Anti-inflammatory potential : Ibuprofen-functionalized analogs (e.g., 6-{1-[4-(2-methylpropyl)phenyl]ethyl} derivatives) target COX-2 selectively .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive triazolothiadiazoles?

  • Electron-withdrawing groups : Fluorine at the 6-position enhances antimicrobial potency by increasing membrane permeability .
  • Hydrophobic substituents : Adamantyl or isobutyl groups improve binding to hydrophobic enzyme pockets (e.g., fungal CYP51) .
  • Hybrid pharmacophores : Conjugation with myricetin or indole moieties introduces antioxidant or anticancer properties .

Basic: What are the solubility and stability challenges of triazolothiadiazoles in biological assays?

  • Low aqueous solubility : Ethyl or aryl substituents reduce polarity. Use DMSO or cyclodextrin-based carriers for in vitro studies .
  • Photodegradation : Thiadiazole rings are UV-sensitive. Store derivatives in amber vials under inert gas .

Advanced: How do computational methods aid in understanding reaction mechanisms or bioactivity?

  • DFT calculations : Model transition states in POCl₃-mediated cyclization, revealing activation barriers (~25 kcal/mol) for nucleophilic attack .
  • Molecular docking : Predict binding modes to M. tuberculosis enoyl-ACP reductase (e.g., triazolothiadiazoles with trimethoxyphenyl groups achieve docking scores <−9.0 kcal/mol) .

Basic: How should researchers address contradictions in reported biological data?

  • Standardize assays : Variations in MIC protocols (e.g., broth microdilution vs. agar diffusion) can cause discrepancies. Use CLSI guidelines .
  • Control substituent effects : Compare derivatives with identical substituents but varying positions (e.g., 2- vs. 4-fluorophenyl) to isolate electronic contributions .

Advanced: What methodological gaps exist in current triazolothiadiazole research?

  • In vivo pharmacokinetics : Limited data on oral bioavailability or metabolite profiling (only 2 studies used rodent models ).
  • Multi-target profiling : Most studies focus on single enzymes (e.g., COX-2). Proteomic or transcriptomic approaches could identify polypharmacology .

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